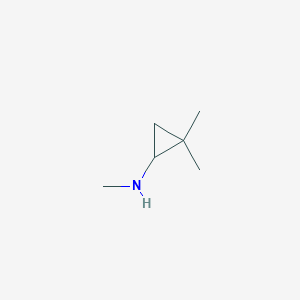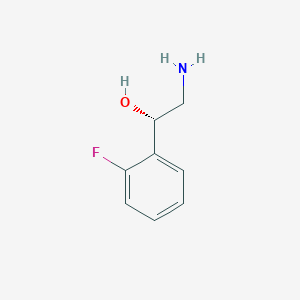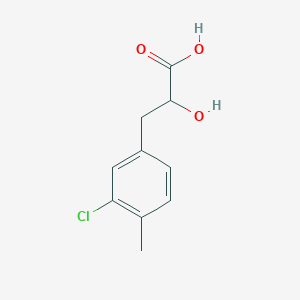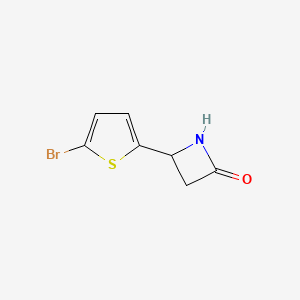![molecular formula C7H11NO3 B15273798 Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid](/img/structure/B15273798.png)
Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid is a heterocyclic compound featuring a five-membered ring structure with one nitrogen and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method includes the use of tert-butoxycarbonyl (Boc) protection for the amino group, followed by cyclization under acidic conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods prioritize cost-effectiveness and yield optimization. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazoline derivatives, while reduction can produce amine or alcohol derivatives .
Applications De Recherche Scientifique
Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazoline: A five-membered heterocycle with one nitrogen and one oxygen atom, similar to Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid but without the carboxylic acid group.
Oxazole: Another five-membered heterocycle, but with a different arrangement of nitrogen and oxygen atoms.
Thiazole: A five-membered ring containing sulfur and nitrogen atoms.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a carboxylic acid group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h4-6,8H,1-3H2,(H,9,10) |
Clé InChI |
HPKCWWAWQQYWJZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1)ONC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


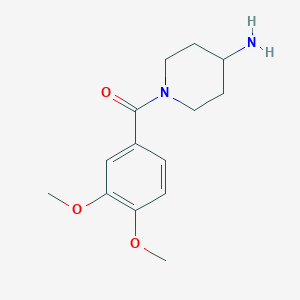

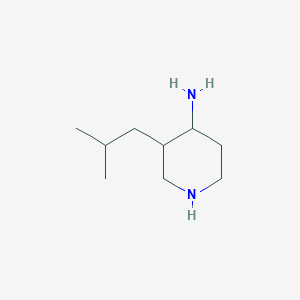
![(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15273731.png)
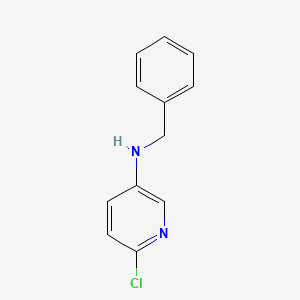



![1-[(2-Methylpentan-3-yl)amino]propan-2-ol](/img/structure/B15273762.png)
![6-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15273774.png)
